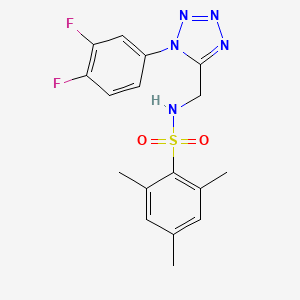

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,4,6-trimethylbenzenesulfonamide

Description

N-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,4,6-trimethylbenzenesulfonamide is a sulfonamide-tetrazole hybrid compound characterized by a 3,4-difluorophenyl-substituted tetrazole core linked via a methyl group to a 2,4,6-trimethylbenzenesulfonamide moiety. The tetrazole group acts as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability, while the sulfonamide group may contribute to hydrogen-bonding interactions in biological targets . The 3,4-difluorophenyl substituent likely improves lipophilicity and target binding affinity, as seen in other fluorinated pharmaceuticals (e.g., Goxalapladib, ) .

Properties

IUPAC Name |

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2,4,6-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2N5O2S/c1-10-6-11(2)17(12(3)7-10)27(25,26)20-9-16-21-22-23-24(16)13-4-5-14(18)15(19)8-13/h4-8,20H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTLZOGIZAXQIFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,4,6-trimethylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological activities, and relevant case studies.

Chemical Structure and Synthesis

The compound features a tetrazole ring , a difluorophenyl group , and a trimethylbenzenesulfonamide moiety . The presence of these functional groups is believed to influence its biological activity significantly.

Synthesis Overview

The synthesis of this compound typically involves:

- Formation of the Tetrazole Ring : This can be achieved through a [2+3] cycloaddition reaction between an azide and a nitrile.

- Alkylation : The tetrazole derivative is then alkylated using suitable alkylating agents.

- Final Coupling : The final product is formed by coupling the tetrazole derivative with 2,4,6-trimethylbenzenesulfonamide under specific conditions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzyme active sites or receptor binding pockets.

- Hydrophobic Interactions : The difluorophenyl group enhances binding affinity through hydrophobic interactions and potential halogen bonding.

Antimicrobial Activity

Research indicates that sulfonamides generally exhibit antimicrobial properties. This compound may possess similar effects due to its sulfonamide moiety.

Anti-inflammatory Properties

Sulfonamides have been studied for their anti-inflammatory effects. Preliminary studies suggest that this compound could inhibit pathways involved in inflammation, potentially making it useful in treating inflammatory diseases.

Case Studies and Research Findings

- Study on Enzyme Interaction :

-

Pharmacological Evaluation :

- In pharmacological evaluations, compounds similar to this compound showed promising results in inhibiting tumor growth in vitro and in vivo models.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide | Moderate antimicrobial activity | Chlorine substituent influences solubility |

| N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide | Lower cytotoxicity | Dimethyl groups enhance lipophilicity |

Comparison with Similar Compounds

Table 2: Functional Group Comparison with ARBs

| Compound | Tetrazole Position | Aromatic Core | Bioisosteric Role |

|---|---|---|---|

| Target | 3,4-Difluorophenyl | Trimethylbenzenesulfonamide | Sulfonamide as H-bond acceptor |

| Losartan | Biphenyl-2′-tetrazole | Imidazole-chlorophenyl | Carboxylic acid replacement |

| Valsartan | Biphenyl-2′-tetrazole | Valine-based acyl group | Enhances hydrophilicity |

Difluorophenyl-Containing Pharmaceuticals ()

Goxalapladib (), a naphthyridine derivative with a 2,3-difluorophenyl group, shares the strategic use of fluorine atoms to modulate pharmacokinetics. Key contrasts:

- Core Structure: Goxalapladib’s naphthyridine core vs. the target’s tetrazole-sulfonamide hybrid implies different mechanisms (e.g., atherosclerosis vs.

- Fluorine Placement : The 3,4-difluorophenyl in the target may offer distinct electronic effects compared to Goxalapladib’s 2,3-difluorophenyl, affecting receptor binding .

Research Findings and Implications

- Synthetic Efficiency : compounds achieve high yields (88–95%) via optimized coupling protocols, suggesting the target compound could be synthesized similarly .

- Fluorine Impact : The 3,4-difluorophenyl group likely enhances metabolic stability and target affinity, as observed in fluorinated drug candidates .

- Therapeutic Potential: Structural divergence from ARBs () implies the target may act on non-angiotensin pathways, possibly as a kinase inhibitor or protease modulator.

Q & A

Q. What are the optimal synthetic routes for N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,4,6-trimethylbenzenesulfonamide, and how can purity be maximized?

- Methodological Answer : The synthesis involves three critical steps:

Tetrazole ring formation : Cyclization of azides with nitriles or reaction of 3,4-difluorophenylhydrazine with sodium azide under acidic conditions .

Fluorophenyl group attachment : Nucleophilic aromatic substitution to introduce the 3,4-difluorophenyl group to the tetrazole core .

Sulfonamide coupling : Reacting the tetrazole intermediate with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .

Q. How can researchers characterize the molecular structure and confirm successful synthesis?

- Methodological Answer : Employ a combination of:

- NMR spectroscopy : Analyze ¹H and ¹³C spectra to verify substituent positions (e.g., fluorine atoms, methyl groups on the benzene ring) .

- Mass spectrometry (MS) : Confirm molecular weight and fragmentation patterns .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯O bonds in sulfonamide groups) .

Q. What in vitro assays are suitable for preliminary biological activity evaluation?

- Methodological Answer :

- Antimicrobial activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- Antioxidant potential : DPPH radical scavenging assays to quantify free radical inhibition .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?

- Methodological Answer :

- Variable substituents : Synthesize analogs with modifications to:

- Fluorine positions (3,4- vs. 2,6-difluorophenyl) to study electronic effects .

- Methyl groups on the sulfonamide benzene ring (2,4,6-trimethyl vs. unsubstituted) to assess steric hindrance .

- Biological testing : Correlate structural changes with activity data using regression models. For example, logP values vs. antimicrobial IC₅₀ .

Q. What analytical strategies resolve contradictions in reported tautomeric forms of tetrazole derivatives?

- Methodological Answer :

- Spectral analysis :

| Technique | Tautomer A (Thione) | Tautomer B (Thiol) |

|---|---|---|

| IR | C=S stretch ~1250 cm⁻¹ | S–H stretch ~2550 cm⁻¹ |

| ¹H-NMR | No SH proton signal | SH proton at δ 3.5–4.0 |

- Theoretical calculations : Use DFT to compare energy stability of tautomers .

- Experimental validation : Control pH during synthesis to favor specific tautomers .

Q. How can computational modeling predict interactions with biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to simulate binding to bacterial dihydrofolate reductase (DHFR) or cytochrome P450 .

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .

- Pharmacophore mapping : Identify critical features (e.g., sulfonamide H-bond donors, fluorine hydrophobic sites) .

Q. What strategies mitigate instability of the sulfonamide group under acidic/basic conditions?

- Methodological Answer :

- pH-controlled storage : Maintain pH 6–8 in buffer solutions to prevent hydrolysis .

- Derivatization : Protect the sulfonamide with tert-butyl groups during synthesis, followed by deprotection .

- Accelerated stability testing : Use HPLC to monitor degradation products at 40°C/75% RH over 4 weeks .

Methodological Design and Data Analysis

Q. How to design a controlled synthesis protocol for reproducibility?

- Framework :

Problem identification : Define yield/purity targets (e.g., >80% yield, <5% impurities) .

Experimental design : Use factorial design (e.g., varying temperature, solvent ratios) .

Data integration : Apply ANOVA to identify critical factors (e.g., solvent polarity significantly affects cyclization) .

Q. What statistical methods address variability in biological assay data?

- Approach :

- Outlier detection : Grubbs’ test (α = 0.05) to exclude anomalous data points .

- Dose-response curves : Fit data to a four-parameter logistic model (e.g., IC₅₀ ± SEM) .

Tables for Key Comparisons

Q. Table 1: Comparative Analysis of Sulfonamide Derivatives

| Compound | Substituents | Biological Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| Target | 3,4-F₂, 2,4,6-(CH₃)₃ | 8.2 (S. aureus) | |

| Analog 1 | 2,6-F₂, unsubstituted | 32.5 (S. aureus) | |

| Analog 2 | 3-F, 2,4-(CH₃)₂ | 16.7 (S. aureus) |

Q. Table 2: Analytical Techniques for Tautomer Discrimination

| Technique | Sensitivity | Resolution | Cost |

|---|---|---|---|

| XRD | High | Atomic | High |

| IR | Moderate | Functional | Low |

| DFT | Theoretical | Electronic | Medium |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.